molecular formula C16H17NO5 B13735356 Diethyl 8-methoxyquinoline-2,3-dicarboxylate

Diethyl 8-methoxyquinoline-2,3-dicarboxylate

Cat. No.: B13735356
M. Wt: 303.31 g/mol
InChI Key: JKOAGLJNDDAGPQ-UHFFFAOYSA-N
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Description

Diethyl 8-methoxyquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C16H17NO5. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in experimental and research settings, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 8-methoxyquinoline-2,3-dicarboxylate typically involves the reaction of quinoline derivatives with various reagents. One common method includes the use of diethyl acetylenedicarboxylate and methoxy-substituted quinoline under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as molecular iodine, in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-methoxyquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Diethyl 8-methoxyquinoline-2,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Diethyl 8-methoxyquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 8-methoxyquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

diethyl 8-methoxyquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-4-21-15(18)11-9-10-7-6-8-12(20-3)13(10)17-14(11)16(19)22-5-2/h6-9H,4-5H2,1-3H3

InChI Key

JKOAGLJNDDAGPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)C(=O)OCC

Origin of Product

United States

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